molecular formula C22H28N2O3S B6134732 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane

7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6134732
M. Wt: 400.5 g/mol
InChI Key: NOOBJGHOARGYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained attention in the scientific community due to its potential application in drug development. The compound is a spirocyclic molecule that contains a diazaspirodecane core structure, which makes it a unique and promising candidate for drug design.

Mechanism of Action

The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by inhibiting key enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, or bacteria.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antiviral activity against the hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane in lab experiments is its unique structure, which makes it a promising candidate for drug design. However, the synthesis of the compound is a multi-step process that requires the use of various reagents and catalysts, which can be time-consuming and expensive.

Future Directions

Further research is needed to fully understand the mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane and its potential application in drug development. Some possible future directions include:
1. Investigating the compound's activity against other types of cancer and viruses.
2. Developing more efficient and cost-effective synthesis methods for the compound.
3. Conducting preclinical studies to evaluate the safety and efficacy of the compound in animal models.
4. Exploring the potential of the compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a multi-step process that involves the use of various reagents and catalysts. The most commonly used method for synthesizing the compound is through a one-pot reaction that involves the condensation of 2,3-dimethoxybenzaldehyde, 2-thiophenecarboxylic acid, and 1,2-diaminocyclohexane in the presence of a Lewis acid catalyst.

Scientific Research Applications

The unique structure of 7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane has made it a promising candidate for drug development. The compound has been shown to exhibit potent antitumor, antiviral, and antibacterial activities, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

[9-[(2,3-dimethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-26-18-7-3-6-17(20(18)27-2)14-23-11-5-9-22(15-23)10-12-24(16-22)21(25)19-8-4-13-28-19/h3-4,6-8,13H,5,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOBJGHOARGYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,3-Dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane

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